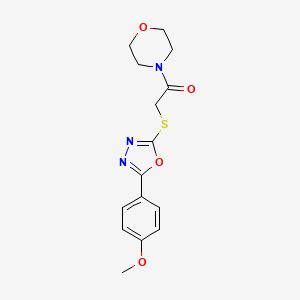

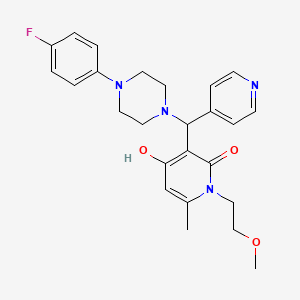

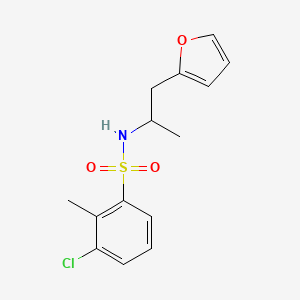

![molecular formula C13H17NO3 B2703350 5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1913889-32-3](/img/structure/B2703350.png)

5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1913889-32-3 . It has a molecular weight of 235.28 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 235.28 .科学的研究の応用

Synthesis Techniques : A study by Fan, Li, and Wang (2009) explored a one-pot oxidative decarboxylation-Friedel-Crafts reaction using a similar compound, demonstrating advanced synthesis techniques (Fan, Li, & Wang, 2009).

Maillard Polymers Research : Tressl et al. (1998) investigated Maillard polymers from 2-Deoxypentoses, where a trapped N-substituted 2-(hydroxymethyl)pyrrole was a major product. This research offers insights into complex chemical interactions and formations (Tressl, Wondrak, Krüger, & Rewicki, 1998).

Oxidative Radical Cyclization : Chikaoka et al. (2003) conducted a study on Mn(III)/Cu(II)-mediated oxidative radical cyclization involving a similar compound, contributing to the understanding of complex organic reactions (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Antimicrobial Activity Study : A study by Nural et al. (2018) on a similar compound demonstrated its potential antimicrobial activity, contributing to the search for new antibacterial agents (Nural, Gemili, Seferoğlu, Şahin, Ülger, & Sarı, 2018).

Supramolecular Chemistry : Schmuck and Lex (2001) investigated C−H···O interactions in dimers of methyl 5-Amidopyrrole-2-carboxylates, contributing to the understanding of hydrogen bonding and molecular assembly (Schmuck & Lex, 2001).

Catalytic Methods in Organic Chemistry : Grozavu et al. (2020) described a catalytic method for C-3/5 methylation of pyridines, which is relevant for the study of catalytic processes in organic synthesis (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Electropolymerization of Pyrrole-Based Monomers : Sotzing et al. (1996) researched the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, which is significant for the development of conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Antimicrobial Properties of Pyrrole Derivatives : Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities, contributing to pharmaceutical research (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

Preparation of Antibiotic Intermediates : Fleck et al. (2003) discussed the synthesis of a related compound as a key intermediate in the preparation of an antibiotic, highlighting the role of such compounds in drug development (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Symmetry Breaking in Excited-state Chromophoric Dimers : Giaimo et al. (2002) provided evidence for symmetry breaking in the excited state of a dimer, a study significant for understanding charge separation in molecular systems (Giaimo, Gusev, & Wasielewski, 2002).

将来の方向性

The future directions for “5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one” and similar pyrrolidine derivatives involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization and manipulating the spatial orientation of substituents .

作用機序

Target of Action

Pyrrolidin-2-one is a type of pyrrolidine, a class of compounds that are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

Pyrrolidin-2-one compounds often interact with their targets through the pyrrolidin-2-one ring, which can efficiently explore the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Pyrrolidin-2-one compounds can potentially affect a wide range of biochemical pathways due to their structural diversity .

Pharmacokinetics

Pyrrolidin-2-one compounds are generally well-absorbed and distributed due to their lipophilic nature .

Result of Action

Pyrrolidin-2-one compounds can have a wide range of effects depending on their specific targets .

Action Environment

Environmental factors such as ph and temperature can potentially affect the stability and efficacy of pyrrolidin-2-one compounds .

特性

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-11-5-3-9(8-12(11)17-2)7-10-4-6-13(15)14-10/h3,5,8,10H,4,6-7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBJHLOPKOTCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCC(=O)N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

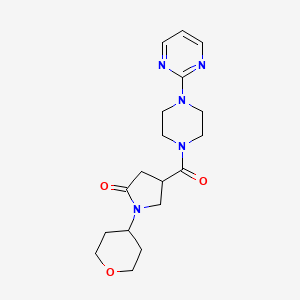

![5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703267.png)

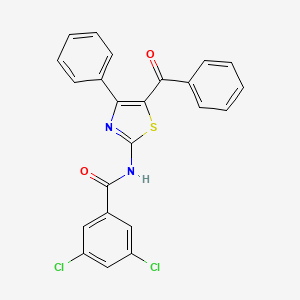

![(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2703274.png)

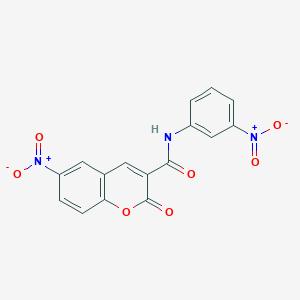

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2703276.png)

![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid](/img/structure/B2703277.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)